![molecular formula C4H4I2N2 B1330929 4,5-Diiodo-2-methyl-1H-imidazole CAS No. 73746-44-8](/img/structure/B1330929.png)
4,5-Diiodo-2-methyl-1H-imidazole
Overview
Description
Imidazole derivatives, including 4,5-diiodo-2-methyl-1H-imidazole, are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of various substituents on the imidazole ring can greatly influence the chemical and physical properties of these molecules, as well as their biological activity.
Synthesis Analysis
The synthesis of imidazole derivatives is a well-studied area. For instance, the synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles involves starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles, leading to compounds with antimycotic properties . Another approach to synthesizing imidazole derivatives is the reaction of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, which affords substituted methyleneimidazolidines . Additionally, 5-amino-4-(cyanoformimidoyl)-1H-imidazole, a reactive intermediate, has been prepared by the base-catalysed cyclisation of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structures of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl were characterized by IR, 1H NMR, mass spectroscopy, and elemental analysis . In another study, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. Photochemical rearrangement of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been studied, leading to a series of photoproducts . The photochromism of imidazole dimers upon irradiation is another example of a chemical reaction involving these compounds . Furthermore, the Willgerodt-Kindler reaction has been investigated with 1,2-dimethyl-1H-imidazo[4,5-b]pyridine, leading to derivatives with suspected antituberculotic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . Theoretical calculations, such as those for the alpha-2-imidazoline receptor agonist antihypertensive agent, provide insights into molecular stability, charge localization, and electronic properties . These properties are crucial for understanding the interaction of imidazole derivatives with biological targets and their potential as therapeutic agents.
Scientific Research Applications
Synthesis and Antimicrobial Studies
4,5-Diiodo-2-methyl-1H-imidazole and its analogs have been investigated for their antimicrobial properties. For instance, a study synthesized a series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs and tested them for their bioactivity against pathogenic fungi and bacteria. Some of these compounds showed potent bioactivity, exhibiting minimum inhibitory concentration (MIC) values comparable to reference drugs like griseofulvin against fungi like Candida albicans and dermatophytes (Dahiya, 2008).
Cytotoxic Activities
Another study focused on the synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles, including derivatives that were found to be highly cytotoxic against various human tumor cell lines. This research highlights the potential application of these compounds in cancer research (Bellina et al., 2008).
Synthesis of Imidazole Carbaldehyde Derivatives
The compound has also been used as a starting point for synthesizing new compounds. A study synthesized new 4-methyl-5-imidazole carbaldehyde derivatives, indicating their potential use as precursors for other imidazolium derivatives. These compounds could exhibit biological activities due to their reactive properties (Orhan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4,5-diiodo-2-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZOLYJPCODOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348119 | |
Record name | 4,5-Diiodo-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diiodo-2-methyl-1H-imidazole | |
CAS RN |
73746-44-8 | |
Record name | 4,5-Diiodo-2-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73746-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diiodo-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.